molecular formula C13H22Cl2N2O B3217847 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride CAS No. 1185304-25-9

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Cat. No. B3217847
CAS RN: 1185304-25-9
M. Wt: 293.23
InChI Key: KWPJUBVGCSKYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride” is a chemical compound with the CAS Number: 1185304-25-9 . It has a molecular weight of 293.24 and its IUPAC name is 3-(4-morpholinyl)-1-phenylpropylamine dihydrochloride .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H20N2O.2ClH/c14-13 (12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15;;/h1-5,13H,6-11,14H2;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular formula of C13H20N2O 2HCl and a molecular weight of 293.23 .

Scientific Research Applications

Morpholine Derivatives and Pharmacological Interest

Morpholine derivatives, including structures such as 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride, exhibit a broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle containing nitrogen and oxygen atoms, is found in various organic compounds designed for diverse pharmacological activities. Recent scientific explorations have highlighted the significant role of morpholine and its derivatives in developing compounds with potent pharmacophoric activities. This review encapsulates the developments and methodologies explored for morpholine and pyran analogues, underscoring their importance in pharmacology due to their varied applications ranging from drug design to therapeutic agents (Asif & Imran, 2019).

Role in Antisense Research

Morpholino oligos, which are synthetic analogues designed to block the expression of specific genes, have been utilized in various model organisms to study gene function. This approach has provided a relatively simple and rapid method to investigate the role of genes in embryonic development, showcasing the utility of morpholine derivatives in genetic research. By targeting maternal and zygotic gene function, morpholino oligos have become a critical tool in developmental biology (Heasman, 2002).

Synthetic and Pharmaceutical Applications

The review on piperazine and morpholine derivatives highlights their significant in vitro and in vivo medicinal chemistry investigations. These nuclei show a broad spectrum of pharmaceutical applications, leading to the development of new methods for synthesizing their derivatives. The current trends in synthesis and the potent pharmacophoric activities of these analogues are emphasized, illustrating their importance in the pharmaceutical industry (Mohammed et al., 2015).

Contribution to Chemical Inhibition Studies

Chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes have been re-evaluated for their isoform selectivity. This research is crucial for understanding drug metabolism and potential drug-drug interactions. The selectivity of chemical inhibitors, including morpholine derivatives, plays a vital role in deciphering the involvement of specific Cytochrome P450 isoforms in drug metabolism. Such studies are fundamental for predicting and managing drug interactions in clinical settings, showcasing the importance of morpholine derivatives in pharmacokinetics and drug development research (Khojasteh et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-morpholin-4-yl-1-phenylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15;;/h1-5,13H,6-11,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPJUBVGCSKYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.